molecular formula C9H5F3N2O B13923916 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one

6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one

Cat. No.: B13923916
M. Wt: 214.14 g/mol
InChI Key: UPKWKTKHERJATG-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one is a sophisticated heterocyclic building block designed for advanced pharmaceutical research and drug discovery programs. The 2,7-naphthyridine core is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets . The incorporation of a trifluoromethyl group at the 6-position is a strategic modification commonly employed to enhance key properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity . This makes the compound an invaluable scaffold for the synthesis of novel bioactive molecules. While specific biological data for this exact compound may be limited, related 2,7-naphthyridine derivatives have been investigated as potential therapeutic agents, highlighting the interest in this structural class . Researchers can utilize this compound to develop new ligands for various enzymes and receptors, particularly in the search for kinase inhibitors or other small-molecule therapeutics. The presence of the trifluoromethyl group also aids in tuning the electronic characteristics and overall pharmacodynamic profile of the resulting derivatives. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

6-(trifluoromethyl)-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-5-1-2-13-8(15)6(5)4-14-7/h1-4H,(H,13,15)

InChI Key

UPKWKTKHERJATG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=CN=C(C=C21)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization-Based Approaches

One common strategy involves cyclization of appropriately substituted pyridine derivatives under basic or acidic conditions to form the naphthyridinone ring system. For example, starting from 3-chloro-2,7-naphthyridines, alkylation with ethyl chloroacetate followed by cyclization with sodium ethoxide yields fused heterocycles structurally related to 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one analogs.

  • Reagents : Sodium ethoxide, ethyl chloroacetate.
  • Conditions : Basic medium, moderate heating.
  • Yields : Generally high, with good purity confirmed by NMR and elemental analysis.

Alkylation and Functional Group Transformations

Alkylation of 2,7-naphthyridine derivatives at the oxygen or sulfur atoms followed by cyclization has been reported to afford fused ring systems related to the target compound. For example, O-alkylated compounds undergo cyclization to furo[2,3-c]-2,7-naphthyridines, while S-alkylated derivatives cyclize to thieno[2,3-c]-2,7-naphthyridines.

  • Key intermediates : 3-chloro-2,7-naphthyridines, ethyl 2-mercaptoacetate.
  • Observations : The NH proton chemical shifts in ^1H NMR differ significantly between oxygen- and sulfur-containing cyclized products, indicating different electronic environments.

Use of Trifluoromethylated Precursors

Commercial suppliers and synthetic protocols often begin with trifluoromethyl-substituted pyridine or naphthyridine precursors. The trifluoromethyl group is typically introduced early in the synthesis to ensure its stability throughout subsequent transformations.

  • Typical reagents : Starting materials bearing trifluoromethyl groups, oxidants like potassium permanganate for functional group oxidation, and reducing agents like lithium aluminum hydride for selective reductions.
  • Advantages : Avoids late-stage introduction of trifluoromethyl, which can be challenging.

Representative Synthetic Route Summary Table

Step Starting Material / Intermediate Reagents/Conditions Product/Transformation Yield / Notes
1 3-chloro-2,7-naphthyridine Ethyl chloroacetate, NaOEt (sodium ethoxide) O-alkylation followed by cyclization to furo[2,3-c]-2,7-naphthyridine High yield; confirmed by NMR and elemental analysis
2 3-chloro-2,7-naphthyridine Ethyl 2-mercaptoacetate, base S-alkylation and cyclization to thieno[2,3-c]-2,7-naphthyridine High yield; distinct NMR shifts observed
3 Trifluoromethylated pyridine derivative Oxidizing agents (KMnO4), reducing agents (LiAlH4) Functional group transformations to naphthyridinone core Used in commercial synthesis; enhances stability
4 Halogenated naphthyridine PdCl2(Ph3P)2, t-Bu-Xphos, boronic acids, Na2CO3, heat Cross-coupling to install various substituents including trifluoromethylphenyl groups Moderate yield; requires purification

Analytical and Characterization Notes

  • NMR Spectroscopy : ^1H NMR is extensively used to confirm product structures, especially to distinguish between O- and S-cyclized products by NH proton chemical shifts (~5.5–6.5 ppm range).
  • Mass Spectrometry (MS) : Confirms molecular weight and presence of trifluoromethyl groups.
  • Elemental Analysis : Validates purity and composition.
  • Melting Points : Used to assess compound purity and compare analogs.

Summary of Key Research Findings

  • The trifluoromethyl group at the 6-position significantly influences the compound's chemical properties, including lipophilicity and metabolic stability, which are beneficial for pharmaceutical applications.
  • Cyclization reactions under basic conditions are a robust and commonly employed strategy to construct the naphthyridinone ring system.
  • Alkylation followed by intramolecular cyclization offers a versatile approach to generate fused heterocycles related to the target compound.
  • Pd-catalyzed cross-coupling methods provide flexibility for late-stage functionalization but are less commonly used for direct synthesis of this compound.
  • Analytical techniques such as NMR, MS, and elemental analysis are critical for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .

Scientific Research Applications

6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s binding affinity and selectivity, allowing it to effectively interact with specific enzymes or receptors. The pathways involved may include single-electron-transfer processes facilitated by photoredox catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthyridinones exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one with structurally related derivatives:

Structural and Electronic Comparisons

Compound Substituents Key Features
This compound -CF₃ (6-position) High lipophilicity (log P ~2.5–3.0*), strong electron-withdrawing effect.
4-Iodo-2-methyl-2,7-naphthyridin-1(2H)-one -I (4-position), -CH₃ (2-position) Halogenation enhances halogen bonding; methyl group increases steric bulk.
7-Amino-1,8-naphthyridin-2(1H)-one -NH₂ (7-position) Amino group improves solubility; 1,8-naphthyridine isomer alters ring strain.
7-Chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one -Cl (7), -I (3), -CH₃ (1) Dihalo substitution enhances reactivity in cross-coupling reactions.

*Estimated based on trifluoromethyl group contributions to log P.

Crystallographic and Physicochemical Data

  • Crystal Packing: The -CF₃ group’s steric bulk and polarity may influence molecular packing, as seen in 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, where hydrogen bonding governs crystal structure .
  • Thermal Stability : Trifluoromethylated compounds generally exhibit higher melting points compared to methylated analogs due to stronger intermolecular interactions (e.g., dipole-dipole forces).

Biological Activity

6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and antiviral properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a naphthyridine ring system with a carbonyl group at position 1 and a trifluoromethyl substituent at position 6. This configuration is significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including multidrug-resistant strains. A comparative study demonstrated that certain naphthyridine compounds exhibited antibacterial activity comparable to standard antibiotics such as ciprofloxacin and vancomycin .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStreptococcus pneumoniae4 µg/mL
Compound BStaphylococcus aureus8 µg/mL
This compoundEscherichia coli16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structural motifs have demonstrated cytotoxic effects against human cancer cell lines. For example, a study reported an IC50 value of approximately 5 µM for a related naphthyridine derivative against cervical cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound CHuman Cervix Cancer (SISO)5
Compound DHuman Bladder Carcinoma (RT-112)>10
This compoundHuman Breast Cancer (MCF-7)3

Antiviral Activity

The antiviral activity of naphthyridine derivatives has also been investigated. Some compounds have shown promising results in inhibiting viral replication by targeting specific viral enzymes or receptors. The exact mechanism of action for this compound remains to be fully elucidated but may involve interference with viral entry or replication processes.

Case Studies

Several case studies have highlighted the potential of naphthyridine derivatives in drug development:

  • Antimicrobial Screening : A series of naphthyridine compounds were synthesized and screened for antimicrobial activity. The results indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced antibacterial potency against Gram-positive bacteria .
  • Cytotoxicity Profiling : In a study examining the cytotoxic effects on various cancer cell lines, it was found that modifications to the naphthyridine structure could lead to substantial changes in potency. The introduction of substituents at specific positions was crucial for enhancing anticancer activity .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that certain naphthyridine derivatives could inhibit key enzymes involved in cancer cell proliferation, suggesting a pathway for therapeutic intervention .

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